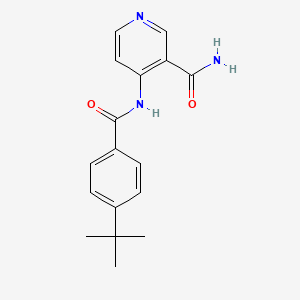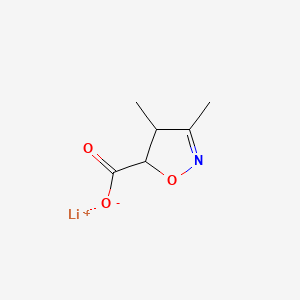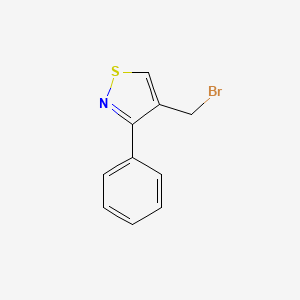
4-(Bromomethyl)-3-phenyl-1,2-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-3-phenyl-1,2-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a bromomethyl group attached to the fourth position and a phenyl group attached to the third position of the thiazole ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-phenyl-1,2-thiazole typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator. The reaction is carried out in a suitable solvent such as acetone or dichloromethane under controlled temperature and illumination conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under constant temperature and illumination. This method ensures consistent product quality and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-3-phenyl-1,2-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Applications De Recherche Scientifique
4-(Bromomethyl)-3-phenyl-1,2-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-3-phenyl-1,2-thiazole involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring may also interact with biological receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromomethyl-2-phenylthiazole: Similar structure but with the bromomethyl group at a different position.
3-Phenyl-1,2-thiazole: Lacks the bromomethyl group.
4-(Chloromethyl)-3-phenyl-1,2-thiazole: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
4-(Bromomethyl)-3-phenyl-1,2-thiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C10H8BrNS |
|---|---|
Poids moléculaire |
254.15 g/mol |
Nom IUPAC |
4-(bromomethyl)-3-phenyl-1,2-thiazole |
InChI |
InChI=1S/C10H8BrNS/c11-6-9-7-13-12-10(9)8-4-2-1-3-5-8/h1-5,7H,6H2 |
Clé InChI |
YXHZIVKQQLRSBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NSC=C2CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




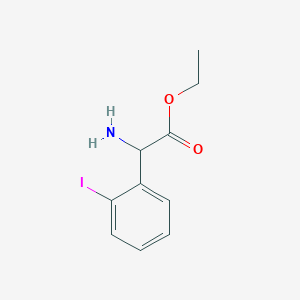
![3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B13550976.png)
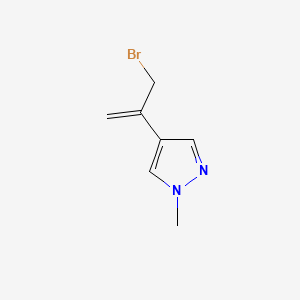
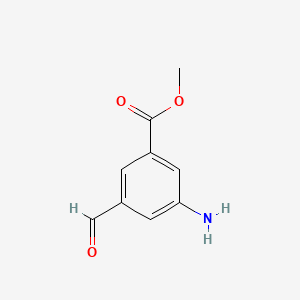
![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)
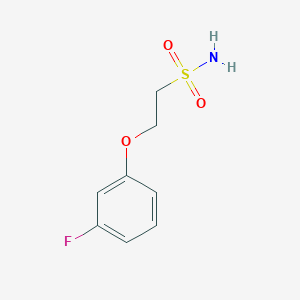
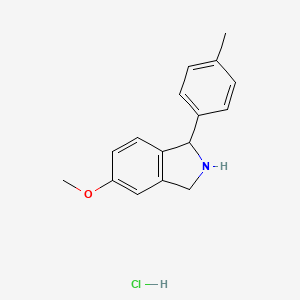
![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13551006.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
